REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]([C:8](=[O:9])[OH:10])[n:7]1.[C:20](=[O:21])([O-:22])[O-:23].[CH3:26][O:27][CH2:28][CH2:29][O:30][CH3:31].[Na+:24].[Na+:25].[OH:11][B:12]([OH:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[c:2]1(-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][c:6]([C:8](=[O:9])[OH:10])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cccc(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |